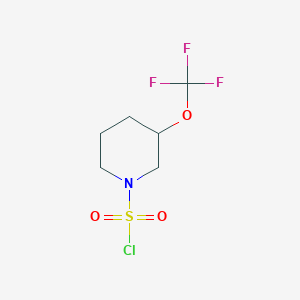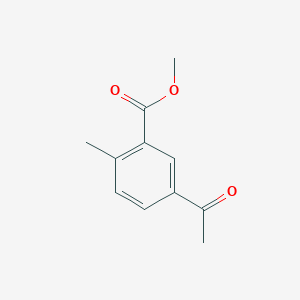![molecular formula C14H27BSi B11760176 [(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane](/img/structure/B11760176.png)
[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1E)-3-{9-borabicyclo[331]nonan-9-yl}prop-1-en-1-yl]trimethylsilane is a complex organosilicon compound that features a borabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane typically involves the reaction of 9-borabicyclo[3.3.1]nonane with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors and more efficient catalysts to increase the yield and purity of the product. Continuous flow reactors and automated systems can also be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced borabicyclo derivatives.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, sodium borohydride, and various halogens. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, reduced borabicyclo derivatives, and substituted organosilicon compounds
Wissenschaftliche Forschungsanwendungen
[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the development of boron-containing drugs and imaging agents due to its unique borabicyclo structure.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of [(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane involves its interaction with molecular targets such as enzymes and receptors. The borabicyclo structure allows it to form stable complexes with various biomolecules, influencing their activity and function. This interaction can lead to changes in cellular pathways and processes, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-borabicyclo[3.3.1]nonane: A precursor to the compound, used in similar applications.
Trimethylsilylacetylene: Another precursor, used in the synthesis of various organosilicon compounds.
Boron-containing drugs: Compounds like boronic acids and boronate esters, used in medicinal chemistry.
Uniqueness
[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane is unique due to its combination of borabicyclo and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for use in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H27BSi |
|---|---|
Molekulargewicht |
234.26 g/mol |
IUPAC-Name |
[(E)-3-(9-borabicyclo[3.3.1]nonan-9-yl)prop-1-enyl]-trimethylsilane |
InChI |
InChI=1S/C14H27BSi/c1-16(2,3)12-6-11-15-13-7-4-8-14(15)10-5-9-13/h6,12-14H,4-5,7-11H2,1-3H3/b12-6+ |
InChI-Schlüssel |
ITFIYPHLGJMVNS-WUXMJOGZSA-N |
Isomerische SMILES |
B1(C2CCCC1CCC2)C/C=C/[Si](C)(C)C |
Kanonische SMILES |
B1(C2CCCC1CCC2)CC=C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11760097.png)
![2-[2-(Furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B11760100.png)

![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B11760115.png)
![2-Azaspiro[3.5]nonane-1,7-dione](/img/structure/B11760122.png)



![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760134.png)
![3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11760143.png)
![tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate](/img/structure/B11760145.png)
![[(4-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760153.png)


